![molecular formula C10H14N2O2 B011987 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 102583-80-2](/img/structure/B11987.png)
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one, also known as DMHMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biological and biochemical assays.
Mechanism of Action
The mechanism of action of 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is not fully understood, but it is believed to act as a substrate for a variety of different enzymes. Once inside a cell, 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is metabolized by these enzymes, leading to the production of various metabolites that can then be studied and analyzed.
Biochemical and Physiological Effects:
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects, including the ability to alter enzyme activity and protein-protein interactions. It has also been shown to have potential anti-cancer properties, although more research is needed to fully understand the mechanism behind this effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one in lab experiments is its versatility. It can be used in a variety of different assays and is relatively easy to synthesize. However, one limitation of using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is that it can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Future Directions
There are many potential future directions for research involving 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one. One area of interest is in the development of new drug therapies based on its anti-cancer properties. Additionally, there is potential for using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one in the development of new enzyme assays and in the study of protein-protein interactions. Overall, 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a promising compound with many potential applications in scientific research.
Synthesis Methods
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one can be synthesized through a multistep process involving the reaction of several different chemical compounds. One common method for synthesizing 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves the reaction of 2,4-pentanedione with dimethylhydrazine, followed by a series of additional reactions to form the final product.
Scientific Research Applications
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is in the study of enzyme kinetics, where it is used as a substrate for a variety of different enzymes. 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has also been used in the study of protein-protein interactions, as well as in the development of new drug therapies.
properties
CAS RN |
102583-80-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[(E)-(dimethylhydrazinylidene)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)11-7-8-5-4-6-9(14-3)10(8)13/h4-7,13H,1-3H3/b11-7+ |
InChI Key |
QYVFLZRIJVUKCN-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)NC=C1C=CC=C(C1=O)OC |
SMILES |
CN(C)N=CC1=C(C(=CC=C1)OC)O |
Canonical SMILES |
CN(C)NC=C1C=CC=C(C1=O)OC |
synonyms |
(6E)-6-[(2,2-dimethylhydrazinyl)methylidene]-2-methoxy-cyclohexa-2,4-d ien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



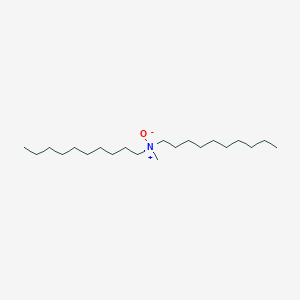
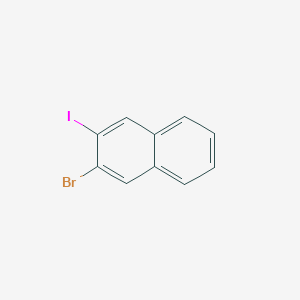

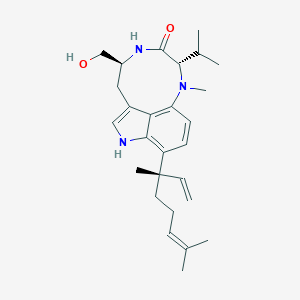
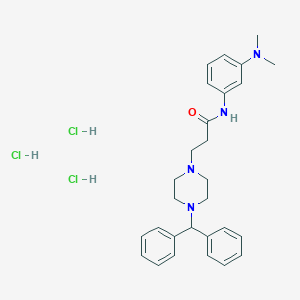
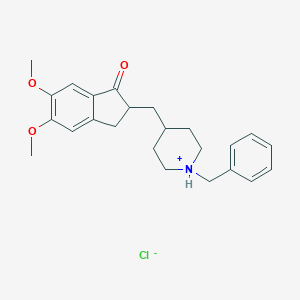
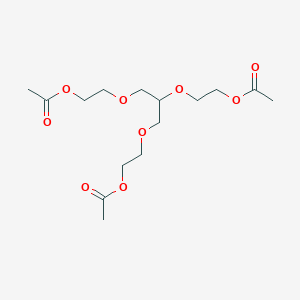


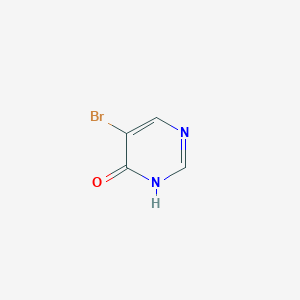


![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
